Compound Description: This compound is a synthesized analog of the atypical antipsychotic drug aripiprazole. It was developed as part of a study exploring the influence of structural modifications on antipsychotic activity. The research focused on replacing the 2,3-dichlorophenyl-4-piperazine/diazepane moiety of aripiprazole with a 3-methyl-2,7-diphenyl-1,4-diazepan-5-one group. [] The compound exhibited promising docking scores against human A2A adenosine and β2-adrenergic G-protein-coupled receptors (GPCRs), indicating potential for antipsychotic activity. []
Relevance: This compound is structurally related to 4-(4-fluorobenzyl)-3-isopropyl-1-(3-methylbenzoyl)-1,4-diazepan-5-one by sharing the core 1,4-diazepan-5-one ring system. The research highlights the importance of this core structure for potential antipsychotic activity by modulating GPCRs. The variations in substituents on the diazepane ring allow for exploring structure-activity relationships and optimizing the pharmacological profile. [] ()
Compound Description: This compound, known as MK-4305, is a potent dual orexin receptor antagonist developed for treating insomnia. [] MK-4305 emerged from a research effort to improve the oral pharmacokinetic properties of a lead diazepane orexin receptor antagonist. The key structural modification involved introducing a 7-methyl substitution on the diazepane core, enhancing its pharmacokinetic profile and leading to excellent in vivo efficacy. []
Relevance: While MK-4305 does not share the exact same core structure as 4-(4-fluorobenzyl)-3-isopropyl-1-(3-methylbenzoyl)-1,4-diazepan-5-one, both compounds are members of the 1,4-diazepane class. This shared structural motif highlights the versatility of 1,4-diazepane as a scaffold for developing drugs with diverse biological activities. The differences in substituents and ring modifications illustrate how subtle changes can significantly impact pharmacological properties and target different therapeutic areas. [] ()
Compound Description: This series of compounds represents a group of N-ethoxycarbonyl derivatives of r-2,c-7-diphenylhexahydro-1,4-diazepin-5-ones. These compounds were investigated for their conformational preferences using NMR spectroscopy. The study aimed to understand the impact of N-ethoxycarbonyl substitution on the conformational equilibrium and rotational barriers of the diazepane ring. []
Relevance: These compounds share the core hexahydro-1,4-diazepin-5-one structure with 4-(4-fluorobenzyl)-3-isopropyl-1-(3-methylbenzoyl)-1,4-diazepin-5-one. The research focuses on the conformational aspects of the diazepane ring, demonstrating how substituents can influence the preferred conformation and the energy barriers associated with ring inversion and bond rotations. This understanding is crucial for designing analogs with specific pharmacological properties. [] ()
N-aryl-1,4-dihydropyridine-3,5-dicarboxamides
Compound Description: This group of compounds comprises N-aryl-1,4-dihydropyridine-3,5-dicarboxamides, synthesized and evaluated for their anti-tuberculosis activity. [] These compounds were designed based on the known anti-tuberculosis activity of dihydropyridines (DHPs) possessing carboxamides at the 3 and 5 positions. The study involved screening these compounds against Mycobacterium smegmatis and Mycobacterium bovis BCG, identifying potent candidates with activity comparable to isoniazid. []
Relevance: Although belonging to the dihydropyridine class, these compounds exhibit structural similarities to 4-(4-fluorobenzyl)-3-isopropyl-1-(3-methylbenzoyl)-1,4-diazepan-5-one. Both groups feature a seven-membered ring containing nitrogen atoms with aryl substituents. This connection suggests that exploring dihydropyridine analogs with modifications resembling the diazepanone core could be a valuable strategy for developing novel antimicrobial agents. [] ()
4-substituted Hantzsch 1,4-dihydropyridines
Compound Description: This series encompasses 4-substituted derivatives of Hantzsch 1,4-dihydropyridines, serving as model compounds for NAD(P)H. These compounds were investigated for their oxidation mechanisms by nitric oxide (NO) and its donor N-methyl-N-nitrosotoluene-p-sulfonamide (MNTS). [] The study aimed to understand the role of the 4-substituent in the oxidation process and the potential biological implications. []
Relevance: These Hantzsch 1,4-dihydropyridines share the core dihydropyridine structure with the previous N-aryl-1,4-dihydropyridine-3,5-dicarboxamides and, more broadly, showcase the structural similarities between dihydropyridines and diazepanones. Both classes feature a seven-membered ring with nitrogen atoms and are susceptible to similar chemical modifications. This connection suggests that insights gained from studying Hantzsch 1,4-dihydropyridines could provide valuable information for understanding the reactivity and potential biological activities of 4-(4-fluorobenzyl)-3-isopropyl-1-(3-methylbenzoyl)-1,4-diazepan-5-one. [] ()
Compound Description: This group of compounds consists of 3-alkyl 5-isopropyl 4-aryl-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylates synthesized using the Hantzsch 1,4-dihydropyridine reaction. [] These compounds were evaluated for their calcium channel antagonist (CCA) and anticonvulsant activities. The study aimed to establish structure-activity relationships by exploring various substituents on the C-3 alkyl ester and C-4 phenyl ring. []
Relevance: These dihydropyridines, synthesized via the Hantzsch reaction, reinforce the recurring theme of dihydropyridine's structural resemblance to diazepanones. Both classes feature a seven-membered ring with nitrogen atoms and diverse substituent possibilities. Studying these compounds provides valuable insights into how specific substituents modulate biological activities like CCA and anticonvulsant properties. This knowledge can be extrapolated to the design and optimization of 4-(4-fluorobenzyl)-3-isopropyl-1-(3-methylbenzoyl)-1,4-diazepan-5-one and its analogs. [] ()
Nitroso phenyl 1,4-dihydropyridines
Compound Description: This series of compounds comprises nitroso phenyl 1,4-dihydropyridines. Their electrochemical and electron spin resonance (ESR) characteristics were investigated in aprotic media using a hanging drop mercury electrode. [] The study aimed to understand the stability and decay kinetics of electrochemically generated nitroso radical anions and explore the influence of substituents on these properties. []
Relevance: While not structurally identical to 4-(4-fluorobenzyl)-3-isopropyl-1-(3-methylbenzoyl)-1,4-diazepan-5-one, these compounds again highlight the structural similarities between dihydropyridines and diazepanones, with both featuring a seven-membered ring containing nitrogen atoms. The electrochemical and ESR studies provide insights into the redox behavior of dihydropyridines, which could be relevant for understanding the potential metabolic pathways and interactions of 4-(4-fluorobenzyl)-3-isopropyl-1-(3-methylbenzoyl)-1,4-diazepan-5-one. [] ()
Compound Description: This compound, known as OlzEt, is a derivative of the atypical antipsychotic drug olanzapine (Olz). It was designed to address the weight gain and metabolic disturbances associated with Olz administration. [] Preclinical studies in rats demonstrated that OlzEt exhibits promising antipsychotic effects without inducing weight gain or fat deposition, suggesting a better pharmacological profile than Olz for treating schizophrenia. []
Relevance: This compound is structurally related to 4-(4-fluorobenzyl)-3-isopropyl-1-(3-methylbenzoyl)-1,4-diazepan-5-one by sharing the 1,4-diazepine ring system. The research highlights how modifications to the substituents on the diazepine ring can significantly impact the metabolic side effects associated with antipsychotic drugs. This approach provides valuable insights for designing analogs of 4-(4-fluorobenzyl)-3-isopropyl-1-(3-methylbenzoyl)-1,4-diazepan-5-one with improved safety profiles. [] ()
Relevance: This compound shares the core 1,4-diazepine ring system with 4-(4-fluorobenzyl)-3-isopropyl-1-(3-methylbenzoyl)-1,4-diazepan-5-one. The research emphasizes that modifications to the diazepine ring can lead to compounds with distinct pharmacological profiles while maintaining the desired therapeutic activity. This knowledge is crucial for exploring structure-activity relationships and optimizing the balance between efficacy and safety in developing analogs of 4-(4-fluorobenzyl)-3-isopropyl-1-(3-methylbenzoyl)-1,4-diazepan-5-one. [] ()
Compound Description: This compound is a 7-membered diazepanone alkoxyamine synthesized via the Beckmann rearrangement of a piperidin-4-one alkoxyamine. [] It was designed and evaluated as an initiator and regulator for nitroxide-mediated radical polymerization of styrene and n-butyl acrylate. []
Relevance: This compound shares the 1,4-diazepan-5-one core structure with 4-(4-fluorobenzyl)-3-isopropyl-1-(3-methylbenzoyl)-1,4-diazepan-5-one. It highlights the potential application of diazepanones in polymer chemistry, specifically for controlling radical polymerization processes. This research suggests that exploring structural modifications to the diazepanone scaffold could lead to the development of new and efficient polymerization initiators and regulators. [] ()
Compound Description: This 7-membered diazepanone alkoxyamine, synthesized via the Beckmann rearrangement, represents a sterically hindered alkoxyamine designed for nitroxide-mediated radical polymerization. [] This compound, readily available in crystalline form, enables fast and controlled polymerization of styrene and n-butyl acrylate, yielding polymers with low polydispersity indices. []
Relevance: This compound, similar to compound 10, shares the 1,4-diazepan-5-one core structure with 4-(4-fluorobenzyl)-3-isopropyl-1-(3-methylbenzoyl)-1,4-diazepan-5-one. Its application in controlled radical polymerization further emphasizes the potential of diazepanones in polymer chemistry. The success of this sterically hindered alkoxyamine suggests that manipulating the steric environment around the diazepanone ring can significantly influence its ability to regulate polymerization reactions. [] ()
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.